molecular formula C5H8Br2 B3025039 1,2-Dibromocyclopentane CAS No. 29974-65-0

1,2-Dibromocyclopentane

Cat. No.: B3025039
CAS No.: 29974-65-0
M. Wt: 227.92 g/mol
InChI Key: LJCGLSZQABMYGU-UHFFFAOYSA-N
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Description

1,2-Dibromocyclopentane is an organic compound with the molecular formula C₅H₈Br₂. It is a derivative of cyclopentane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 2 positions. This compound exists in two stereoisomeric forms: cis-1,2-dibromocyclopentane and trans-1,2-dibromocyclopentane .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromocyclopentane can be synthesized through the bromination of cyclopentene. The reaction involves the addition of bromine (Br₂) to cyclopentene in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromocyclopentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium iodide (NaI), potassium hydroxide (KOH)

    Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

    Reducing Agents: Zinc (Zn), lithium aluminum hydride (LiAlH₄)

Major Products Formed

    1,2-Diiodocyclopentane: Formed via substitution with sodium iodide.

    Cyclopentene: Formed via elimination reactions.

    Cyclopentane: Formed via reduction reactions.

Scientific Research Applications

1,2-Dibromocyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other cyclopentane derivatives.

    Biology: The compound can be used in studies involving the effects of halogenated hydrocarbons on biological systems.

    Medicine: Research into its potential use in pharmaceuticals, particularly in the development of brominated compounds with biological activity.

    Industry: It is used in the production of flame retardants and other brominated organic compounds.

Mechanism of Action

The mechanism of action of 1,2-dibromocyclopentane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by other nucleophiles, while in elimination reactions, the bromine atoms are removed, leading to the formation of a double bond. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromocyclopentane is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms are larger and less electronegative than chlorine and fluorine, which affects the compound’s reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

1,2-dibromocyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGLSZQABMYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907350
Record name 1,2-Dibromocyclopentane
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Molecular Weight

227.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29974-65-0, 10230-26-9, 33547-17-0
Record name 1,2-Dibromocyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29974-65-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, 1,2-dibromo-, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromocyclopentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1,2-dibromo-, cis-
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Record name 1,2-Dibromocyclopentane
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Record name Cyclopentane, 1,2-dibromo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the conformational behavior of 1,2-dibromocyclopentane in solution?

A: 1H-NMR spectroscopy reveals that trans-1,2-dibromocyclopentane exhibits pseudorotation in solution. [] This means the molecule constantly interconverts between different conformations, with varying degrees of puckering in the cyclopentane ring. The energy barrier for this pseudorotation can be influenced by the solvent. For example, studies using the total lineshape fitting algorithm VALISA show distinct pseudorotation potentials for this compound in deuterated chloroform (CDCl3), carbon tetrachloride (CCl4), and deuterated acetonitrile (CD3CN). []

Q2: How can this compound be used to synthesize other cyclic compounds?

A: this compound is a valuable precursor for synthesizing various cyclic compounds. For instance, it can be efficiently dehydrobrominated to yield 1-bromocyclopentene using morpholine and dimethyl sulfoxide in benzene or ethanol. [] This reaction highlights the compound's utility in forming alkenes from dibromoalkanes. Furthermore, this compound played a crucial role in synthesizing cyclopentadiene-4-C14, a radiolabeled compound used to investigate the structure of the cyclopentadienyl anion. []

Q3: How does the ring size of cyclic dibromides affect their thermal racemization?

A: Studies on the kinetics of thermal racemization for a series of trans-1,2-dibromocycloalkanes (including cyclopentane, cyclohexane, cycloheptane, and cyclooctane) revealed a correlation between ring size and activation energy for racemization. [] While all investigated dibromides displayed similar activation energies (ranging from 29.2 to 33.2 kcal mol–1), suggesting a common racemization mechanism, slight variations were observed. This finding implies that the conformational flexibility influenced by ring size subtly impacts the energy barrier for racemization. []

Q4: What are the stereochemical considerations in 1,2-disubstituted cycloalkanes like this compound?

A: Unlike alkenes, disubstituted cycloalkanes like this compound exhibit stereoisomerism due to the restricted rotation around the ring bonds. [] This results in distinct cis and trans isomers depending on the relative spatial orientation of the substituents (bromine atoms in this case) above or below the ring plane. This three-dimensional arrangement is crucial in understanding the compound's reactivity and conformational behavior. []

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